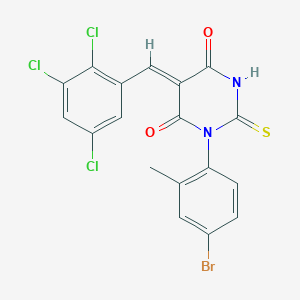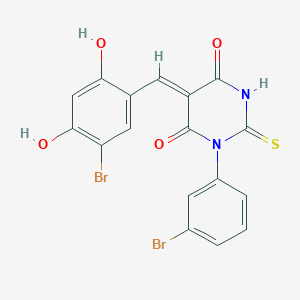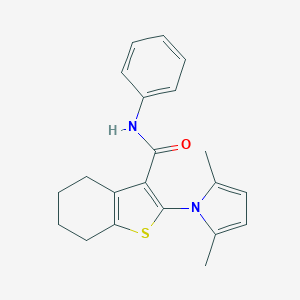![molecular formula C22H22N4O3S B409074 7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B409074.png)
7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural features and diverse applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce amine analogs
科学研究应用
7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE has numerous scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique optical properties.
作用机制
The mechanism of action of 7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to undergo excited-state intramolecular proton transfer (ESIPT), leading to dual emissive behavior. This mechanism is crucial for its applications in bioimaging and as a molecular probe .
相似化合物的比较
Similar Compounds
7-diethylamino-4-hydroxycoumarin: Known for its strong fluorescence and used in similar applications.
7-diethylamino-4-methylcoumarin: Exhibits unique optical properties and is employed in various scientific studies.
Uniqueness
7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE stands out due to its combination of the chromen-2-one core with the thiadiazole moiety, providing enhanced stability and unique fluorescent characteristics. This makes it particularly valuable for advanced research applications and the development of new materials .
属性
分子式 |
C22H22N4O3S |
|---|---|
分子量 |
422.5g/mol |
IUPAC 名称 |
7-(diethylamino)-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C22H22N4O3S/c1-4-26(5-2)16-9-6-14-12-18(21(27)29-19(14)13-16)20-24-25-22(30-20)23-15-7-10-17(28-3)11-8-15/h6-13H,4-5H2,1-3H3,(H,23,25) |
InChI 键 |
VJDHOEITSSWHDK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)OC |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B408991.png)
![(5E)-1-(3-bromophenyl)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B408992.png)


![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B409001.png)
![methyl 2-[(5-bromo-2-furyl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409004.png)
![methyl 2-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409005.png)
![1-Isobutylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B409006.png)

![O-ethyl S-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-ylmethyl) dithiocarbonate](/img/structure/B409009.png)
![1-(Chloromethyl)-4,4-dimethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409010.png)
![1-Allyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B409011.png)


